1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine
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Overview
Description
1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group, and an amine group attached to a propan-2-amine backbone. The compound’s unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of 5-methyl-1H-pyrazole: This can be synthesized by the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions.
Formation of 1-methylpyrazole: This can be synthesized by the reaction of hydrazine hydrate with acetylacetone under basic conditions.
Coupling Reaction: The two pyrazole derivatives are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methyl-1H-pyrazol-5-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine
- 1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-ethylpyrazol-4-yl)ethyl]propan-2-amine
- 1-(5-ethyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine
Uniqueness
1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine is unique due to its specific substitution pattern on the pyrazole rings and the presence of the propan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-9(5-13-6-10(2)16-17-13)15-11(3)12-7-14-18(4)8-12/h6-9,11,15H,5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCJFSESCPAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC(C)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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